SB-747651A dihydrochloride

描述

属性

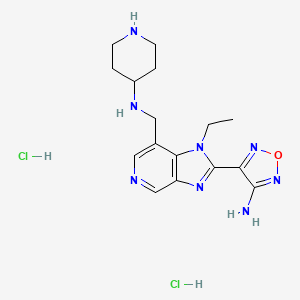

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCQHARLPNLHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-747651A dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of SB-747651A Dihydrochloride (B599025)

Executive Summary

SB-747651A dihydrochloride is a potent, cell-permeable, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] With an in vitro IC50 value of 11 nM for MSK1, it serves as a critical tool for investigating the cellular functions of this nuclear kinase.[3][4] MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways, playing a significant role in the regulation of transcription through the phosphorylation of targets such as CREB and histone H3.[3][5] While potent against MSK1, SB-747651A also exhibits activity against a panel of other kinases, primarily within the AGC kinase family, including RSK1, p70S6K, PRK2, and ROCK-II.[1][3][4] This multi-target profile underlies its complex biological effects, which include the modulation of inflammatory responses and anticancer activity.[3][6] This document provides a comprehensive overview of its mechanism of action, kinase selectivity, impact on signaling pathways, and relevant experimental methodologies.

Core Mechanism of Action

Primary Target: Mitogen- and Stress-Activated Kinase 1 (MSK1)

The principal mechanism of action for SB-747651A is the direct inhibition of MSK1. MSK1 is a nuclear serine/threonine kinase that integrates signals from the ERK1/2 and p38 MAPK pathways to regulate gene expression.[5] SB-747651A acts as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of MSK1.[7] This binding prevents the transfer of phosphate (B84403) from ATP to MSK1 substrates, effectively blocking its catalytic activity. The in vitro potency is high, with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1][2][3]

Kinase Selectivity Profile

While SB-747651A is a potent MSK1 inhibitor, it is not entirely selective. Screening against a broad panel of kinases has revealed inhibitory activity against several other enzymes, particularly at higher concentrations.[3] This polypharmacology is crucial for interpreting cellular and in vivo data.

-

AGC Kinase Family: The most significant off-target effects are observed within the AGC family of kinases. At a concentration of 1 µM, SB-747651A demonstrates inhibitory activity against RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and PRK2 (Protein Kinase C-related Kinase 2) with potency similar to that for MSK1.[3][4]

-

Other Kinases: The compound also inhibits ROCK-II (Rho-associated protein kinase 2).[3][4] At concentrations of 5 µM and above, it can affect the signaling of other kinases like PKA and PKB/Akt, leading to the inhibition of downstream substrate phosphorylation, such as GSK3.[7]

Modulated Signaling Pathways

SB-747651A's inhibitory action disrupts key signaling cascades integral to cell proliferation, inflammation, and survival.

The MAPK/MSK/CREB Axis

The primary consequence of SB-747651A action is the disruption of the MAPK/MSK signaling axis. Extracellular stimuli like growth factors or cellular stress activate the ERK1/2 and p38 MAPK pathways.[8] These MAPKs then phosphorylate and activate MSK1 in the nucleus.[5] Activated MSK1 subsequently phosphorylates transcription factors, most notably CREB at Ser133 and histone H3 at Ser10 and Ser28.[7] By inhibiting MSK1, SB-747651A prevents the phosphorylation of these crucial targets, thereby downregulating the transcription of immediate-early genes involved in inflammatory and mitogenic responses.[3]

Multi-Pathway Inhibition in Cancer

In the context of cancer, particularly glioblastoma, the multi-target nature of SB-747651A is significant. It simultaneously inhibits key nodes in multiple oncogenic pathways. Besides the MAPK/MSK axis, it affects the PI3K/Akt/mTOR pathway through its inhibition of p70S6K and, at higher concentrations, Akt.[7] This leads to decreased phosphorylation of mTOR and its downstream effectors, as well as reduced phosphorylation of GSK3. This broad-spectrum inhibition contributes to its observed anticancer effects, including reduced proliferation, migration, and chemoresistance, alongside an increase in apoptosis.

Quantitative Data Summary

The activity of SB-747651A has been quantified in various assays, summarized below.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Assay Conditions | Reference(s) |

| MSK1 | 11 | In vitro kinase assay | [1][3][4] |

| PRK2 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |

| RSK1 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |

| p70S6K | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |

| ROCK-II | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |

Table 2: Effective Cellular Concentrations and Associated Effects

| Concentration | Cell Type / Model | Observed Effect | Reference(s) |

| 5 - 10 µM | Various cell lines | Full inhibition of MSK activity | [3][4] |

| 5 - 10 µM | Glioblastoma spheroids | Reduced cell proliferation, migration, and chemoresistance; increased apoptosis | |

| 5 µM | Neutrophils | Affects CXCL2-induced intraluminal crawling | [1][2] |

| 0.5 µM | HeLa cells | Reduction in phosphorylation of ribosomal protein S6 | [7] |

| 3 mg/kg (i.p.) | Mouse peritonitis model | Affects neutrophil extravasation | [1] |

| 25 mg/kg (5 days/wk) | Murine orthotopic glioblastoma model | Prolonged survival, no observed adverse effects |

Key Experimental Protocols

Protocol: In Vitro MSK1 Kinase Assay

This protocol outlines a method for determining the IC50 of SB-747651A against MSK1.

-

Reagents and Materials: Recombinant active MSK1, biotinylated peptide substrate (e.g., Crosstide), ATP (with γ-³²P-ATP spike), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate), SB-747651A serial dilutions, streptavidin-coated plates, scintillation fluid.

-

Assay Preparation: Prepare serial dilutions of SB-747651A (e.g., from 100 µM to 0.003 µM) in DMSO, followed by a final dilution in kinase assay buffer.

-

Kinase Reaction: In each well of a 96-well plate, combine 10 µL of the inhibitor dilution, 20 µL of a master mix containing the peptide substrate and ATP, and 20 µL of diluted active MSK1 enzyme. Include no-inhibitor (positive) and no-enzyme (negative) controls.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.

-

Termination and Capture: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated ³²P-ATP.

-

Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Phosphorylation Assay via Western Blot

This protocol describes how to assess the effect of SB-747651A on the phosphorylation of a downstream target like CREB in cultured cells.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or macrophages) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of SB-747651A (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with a known MSK1 activator (e.g., 100 ng/mL LPS for macrophages, or 50 ng/mL TPA for HeLa cells) for 15-30 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-CREB Ser133) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-CREB) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.

-

Densitometry: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound is a potent inhibitor of MSK1 that has proven invaluable for dissecting the roles of the MAPK/MSK signaling pathway in cellular regulation. Its ATP-competitive mechanism effectively blocks the phosphorylation of key nuclear targets like CREB and histone H3. However, researchers must consider its polypharmacology, as it also targets other AGC kinases, which can contribute to its overall biological effect, particularly in complex disease models like cancer. A thorough understanding of its multi-target profile is essential for the accurate design and interpretation of experiments utilizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]

- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

SB-747651A Dihydrochloride: A Technical Guide to its Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] As a crucial downstream component of the MAPK signaling pathway, MSK1 is involved in the regulation of gene transcription through the phosphorylation of targets such as CREB and histone H3. This technical guide provides an in-depth overview of the kinase targets of SB-747651A, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Target and Potency

The primary target of SB-747651A is Mitogen- and Stress-Activated Kinase 1 (MSK1). In vitro kinase assays have determined its half-maximal inhibitory concentration (IC50) to be 11 nM .[1][2] The mechanism of inhibition is ATP-competitive, meaning it binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1]

Kinase Selectivity Profile

While potent against MSK1, SB-747651A also exhibits inhibitory activity against a range of other kinases, particularly within the AGC family of kinases. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

| Kinase Target | IC50 (nM) | Kinase Family |

| MSK1 | 11 | AGC (Ribosomal S6 Kinase) |

| MSK2 | Similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |

| RSK1 | Inhibited with similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |

| p70S6K | Inhibited with similar potency to MSK1 | AGC (Ribosomal S6 Kinase) |

| PRK2 | Inhibited with similar potency to MSK1 | AGC (Protein Kinase C-related) |

| ROCK-II | Inhibited with similar potency to MSK1 | AGC (Rho-associated) |

| PKA | Less potent inhibition | AGC (cAMP-dependent) |

| PKB (Akt) | Less potent inhibition | AGC (Protein Kinase B) |

Note: "Similar potency" indicates that the inhibition was observed to be in a comparable nanomolar range to MSK1 in kinase screening assays. Precise IC50 values for all off-target kinases are not consistently reported across all sources.

Signaling Pathways

SB-747651A primarily impacts the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by inhibiting one of its key downstream effectors, MSK1. MSK1 is activated by the upstream kinases ERK1/2 and p38 MAPK in response to various extracellular stimuli, including growth factors and cellular stress. Once activated, MSK1 phosphorylates nuclear targets to regulate gene expression.

References

An In-Depth Technical Guide to SB-747651A Dihydrochloride: A Multi-Kinase Inhibitor Targeting the MSK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1). It has emerged as a valuable tool for investigating the physiological and pathological roles of MSK1 in cellular processes such as inflammation and cancer. This technical guide provides a comprehensive overview of SB-747651A, detailing its mechanism of action, impact on critical signaling pathways, and established experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their exploration of MSK1-mediated signaling and the therapeutic potential of its inhibition.

Introduction

Mitogen- and Stress-Activated Kinases (MSKs) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade. MSK1, in particular, is activated by both the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, playing a crucial role in the phosphorylation of downstream targets such as CREB (cAMP response element-binding protein) and histone H3. This activity modulates gene expression, influencing cellular responses to stress and mitogens. Dysregulation of MSK1 signaling has been implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.

SB-747651A has been identified as a potent inhibitor of MSK1, demonstrating ATP-competitive binding to the kinase domain. Its utility extends beyond basic research, with studies exploring its effects in preclinical models of inflammation and cancer. This guide will delve into the technical details of SB-747651A's signaling pathway, present quantitative data on its inhibitory activity, and provide an overview of relevant experimental methodologies.

Mechanism of Action

SB-747651A functions as an ATP-competitive inhibitor of MSK1, binding to the N-terminal kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition blocks the downstream signaling cascade mediated by MSK1.

Primary Target: MSK1

The primary target of SB-747651A is MSK1, with a reported half-maximal inhibitory concentration (IC50) of 11 nM in in vitro kinase assays.[1][2][3][4] By inhibiting MSK1, SB-747651A prevents the phosphorylation of key downstream substrates, including CREB at Ser133 and histone H3 at Ser10 and Ser28.[2] This leads to the modulation of immediate-early gene expression, which is a critical component of the cellular response to various stimuli.

Off-Target Kinase Inhibition

In addition to its potent inhibition of MSK1, SB-747651A has been shown to inhibit other kinases, particularly at higher concentrations. A screening of 117 protein kinases revealed that at a concentration of 1 µM, SB-747651A also inhibits PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase), RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and ROCK-II (Rho-associated protein kinase 2) with similar potency to MSK1.[2]

Data Presentation: Quantitative Analysis of Kinase Inhibition

The following table summarizes the known quantitative data for the inhibitory activity of SB-747651A against its primary and key off-target kinases.

| Kinase Target | IC50 (nM) | Notes |

| MSK1 | 11[1][2][3][4] | Primary target; potent, ATP-competitive inhibition. |

| PRK2 | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |

| RSK1 | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |

| p70S6K | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |

| ROCK-II | Not explicitly defined | Inhibited with similar potency to MSK1 at 1 µM.[2] |

Note: Specific IC50 values for the off-target kinases are not consistently reported in the public domain. The available data indicates significant inhibition at a concentration of 1 µM.

Signaling Pathways Modulated by SB-747651A

SB-747651A primarily impacts the MAPK/ERK and PI3K/Akt/mTOR signaling pathways through its inhibition of MSK1 and other kinases.

MAPK/ERK Pathway

MSK1 is a key downstream component of the MAPK/ERK pathway. Extracellular signals, such as growth factors and stress stimuli, activate the Ras-Raf-MEK-ERK cascade. Activated ERK then translocates to the nucleus and phosphorylates and activates MSK1. SB-747651A blocks the subsequent phosphorylation of MSK1 substrates, thereby attenuating the downstream effects of MAPK/ERK signaling.

PI3K/Akt/mTOR Pathway

SB-747651A's inhibition of p70S6K directly impacts the PI3K/Akt/mTOR pathway. p70S6K is a downstream effector of mTOR and plays a critical role in cell growth, proliferation, and survival. By inhibiting p70S6K, SB-747651A can disrupt these fundamental cellular processes.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of SB-747651A.

In Vitro Kinase Assay for MSK1 Inhibition

Objective: To determine the IC50 value of SB-747651A for MSK1.

General Procedure:

-

Reagents: Recombinant active MSK1, peptide substrate (e.g., Crosstide), ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods), kinase buffer, and SB-747651A at various concentrations.

-

Reaction Setup: The kinase reaction is initiated by mixing MSK1, the peptide substrate, and varying concentrations of SB-747651A in the kinase buffer.

-

Initiation: The reaction is started by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence-based method.

-

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

Objective: To assess the effect of SB-747651A on the production of pro- and anti-inflammatory cytokines in macrophages.

General Procedure:

-

Cell Culture: Culture macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Compare cytokine levels in SB-747651A-treated cells to vehicle-treated controls.

Cell-Based Assay: Neutrophil Migration Assay

Objective: To evaluate the impact of SB-747651A on neutrophil chemotaxis.

General Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood.

-

Chemotaxis Chamber: Use a Boyden chamber or a similar transwell system with a porous membrane.

-

Chemoattractant: Place a chemoattractant, such as CXCL2, in the lower chamber.

-

Cell Treatment: Pre-incubate the isolated neutrophils with SB-747651A or vehicle control.

-

Migration: Add the treated neutrophils to the upper chamber and incubate to allow migration towards the chemoattractant.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: Compare the number of migrated cells in the SB-747651A-treated group to the control group.

In Vivo Studies

Preclinical in vivo studies in mouse models have been conducted to evaluate the effects of SB-747651A. For instance, in a mouse peritonitis model of acute inflammation, intraperitoneal (i.p.) administration of SB-747651A at a dose of 3 mg/kg has been used to study its impact on neutrophil extravasation.[1] In a glioblastoma xenograft model, mice were treated with 25 mg/kg of SB-747651A administered 5 days a week for 8 weeks.

Pharmacokinetics

Detailed pharmacokinetic data for SB-747651A, such as its half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax), are not extensively available in the public domain. The in vivo studies mentioned above provide some insight into effective dosages in animal models, but a comprehensive pharmacokinetic profile has not been published.

Clinical Trials

As of the latest available information, there is no evidence to suggest that SB-747651A dihydrochloride has entered human clinical trials. A thorough search of clinical trial registries did not yield any results for this compound.

Conclusion

This compound is a potent and valuable research tool for elucidating the complex roles of MSK1 and related kinases in health and disease. Its well-characterized inhibitory activity against MSK1 and defined off-target profile make it a useful probe for dissecting the MAPK and PI3K/Akt/mTOR signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the cellular and in vivo effects of this compound. While preclinical studies have shown its potential in models of inflammation and cancer, the lack of public pharmacokinetic and clinical trial data indicates that its journey towards therapeutic application is still in the early stages. Further research is warranted to fully understand the therapeutic potential and safety profile of SB-747651A.

References

An In-depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). With a significant in vitro potency, it serves as a critical tool for investigating the roles of MSK1 in cellular signaling, particularly in the context of inflammation and oncology. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to SB-747651A dihydrochloride. Detailed experimental protocols for its characterization and application are also presented, alongside visualizations of its core signaling pathway and experimental workflows.

Chemical Structure and Properties

SB-747651A is an imidazo[4,5-c]pyridine derivative. The dihydrochloride salt enhances its solubility and stability for research applications.[1][2]

| Property | Value | Reference |

| IUPAC Name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride | [3] |

| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [3] |

| Molecular Weight | 415.32 g/mol | [3][4] |

| CAS Number | 1781882-72-1 | [2][4][5] |

| SMILES | NC1=NON=C1C2=NC3=C(N2CC)C(CNC4CCNCC4)=CN=C3.Cl.Cl | [4] |

| Solubility | Soluble to 50 mM in water and DMSO | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended for the solid form. | [4] |

Mechanism of Action and Biological Activity

SB-747651A functions as a potent, ATP-competitive inhibitor of MSK1, targeting its N-terminal kinase domain. MSK1 is a nuclear kinase that operates downstream of the ERK1/2 and p38α MAPK signaling pathways.[6] Upon activation by these MAPKs, MSK1 phosphorylates key nuclear proteins, including CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression.[6]

The inhibitory action of SB-747651A on MSK1 leads to a modulation of inflammatory responses. Notably, it has been shown to block the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition of MSK1/2 can also lead to an increase in the production of pro-inflammatory cytokines.[6] Beyond its primary target, SB-747651A also exhibits inhibitory activity against other AGC family kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various experimental settings.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |

| MSK1 | 11 | ATP-competitive in vitro kinase assay | [6][7] |

| PRK2 | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [7] |

| RSK1 | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |

| p70S6K | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |

| ROCK-II | Similar potency to MSK1 | In vitro kinase panel screen (at 1 µM) | [6][7] |

Table 2: Cellular Activity

| Cell Type / Model | Effect | Effective Concentration | Reference |

| Macrophages | Full inhibition of MSK activity | 5 - 10 µM | [6] |

| Neutrophils | Affects CXCL2-induced intraluminal crawling | 5 µM | [7] |

| Glioblastoma Spheroids (T78) | 30.2% reduction in migration | 5 µM | [8] |

| Glioblastoma Spheroids (T78) | 37.8% reduction in migration | 10 µM | [8] |

| Glioblastoma Spheroids (T86) | 50.8% reduction in migration | 5 µM | [8] |

| Glioblastoma Spheroids (T86) | 60.4% reduction in migration | 10 µM | [8] |

Table 3: In Vivo Efficacy (Mouse Models)

| Model | Administration | Dosage | Observed Effect | Reference |

| CXCL2-induced Inflammation | Intrascrotal injection | 3 mg/kg | Increased neutrophil adhesion 3.5-4.5 hours post-stimulation | [4][7] |

| Peritonitis | Intraperitoneal (i.p.) | 3 mg/kg | Increased neutrophil emigration at 3 and 4 hours | [7] |

| Glioblastoma Xenograft | Intraperitoneal (i.p.) | 5 mg/kg & 25 mg/kg | Assessed for toxicity; framework for anticancer application | [8] |

Detailed Experimental Protocols

In Vitro MSK1 Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro IC₅₀ of SB-747651A against MSK1.

-

Reagents:

-

Active recombinant MSK1 enzyme.

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Substrate peptide (e.g., Crosstide, KRRRLSSLRA) dissolved in water.

-

ATP Stock Solution (10 mM).

-

γ-³²P-ATP.

-

SB-747651A serial dilutions in DMSO.

-

P81 phosphocellulose paper.

-

1% Phosphoric acid solution.

-

-

Procedure: a. Prepare the kinase reaction mixture by combining Kinase Assay Buffer, substrate peptide, and active MSK1 enzyme. b. Add serial dilutions of SB-747651A or DMSO (vehicle control) to the reaction wells. c. Initiate the kinase reaction by adding the ATP mix (cold ATP and γ-³²P-ATP). Final ATP concentration should be at or near the Kₘ for MSK1. d. Incubate the reaction at 30°C for 15-30 minutes. e. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ³²P-ATP. g. Air dry the P8t paper and measure the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of SB-747651A relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Macrophage Cytokine Production Assay

This protocol details the assessment of SB-747651A's effect on cytokine production in LPS-stimulated macrophages.

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete RPMI 1640 medium supplemented with 10% FBS and antibiotics.[9]

-

-

Procedure: a. Seed macrophages into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[10] b. Pre-treat the cells with various concentrations of SB-747651A (e.g., 1-20 µM) or vehicle (DMSO) for 1 hour.[10] c. Stimulate the macrophages with Lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL for 16-24 hours.[8][10] d. After incubation, collect the cell-free supernatants. e. Quantify the concentration of cytokines (e.g., IL-10, TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][11]

Mouse Cremaster Muscle Intravital Microscopy

This in vivo protocol allows for the real-time visualization of neutrophil recruitment in response to an inflammatory stimulus.

-

Animal Preparation: a. Anesthetize a male C57BL/6 mouse via intraperitoneal injection of a ketamine/xylazine mixture.[12] b. Surgically prepare the cremaster muscle. This involves making a scrotal incision, exteriorizing the muscle, clearing surrounding connective tissue, and making a longitudinal incision to spread the muscle flat.[7][13] c. Mount the prepared muscle on a transparent pedestal of a specialized microscope stage, securing the edges.[7] d. Continuously superfuse the tissue with warmed, buffered saline solution (pH 7.4) throughout the experiment to maintain viability.[12][13]

-

Treatment and Imaging: a. Administer SB-747651A (e.g., 3 mg/kg) or vehicle via intrascrotal or intraperitoneal injection.[4] b. After a pre-treatment period (e.g., 1 hour), administer an inflammatory stimulus such as CXCL2 (e.g., 0.2 µg, intrascrotal injection).[4] c. Using an intravital microscope equipped with a water-immersion objective, visualize and record video of postcapillary venules at various time points (e.g., 1-5 hours) post-stimulation.[13]

-

Data Analysis: a. Off-line, analyze the recorded videos to quantify key parameters of the neutrophil recruitment cascade, including the number of rolling leukocytes, firmly adherent leukocytes, and extravasated (emigrated) leukocytes.

Conclusion

This compound is a well-characterized and potent inhibitor of MSK1, making it an invaluable pharmacological tool for dissecting the MAPK signaling cascade. Its documented effects on cytokine regulation and neutrophil dynamics underscore its utility in inflammation research. Furthermore, emerging studies in glioblastoma highlight its potential as a multi-target inhibitor in oncology. The data and protocols presented in this guide offer a robust framework for researchers employing SB-747651A to further elucidate the complex roles of MSK-mediated signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. This compound | ROCK | TargetMol [targetmol.com]

- 5. molnova.com:443 [molnova.com:443]

- 6. researchgate.net [researchgate.net]

- 7. The mouse cremaster muscle preparation for intravital imaging of the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]

- 13. Intravital microscopy of the cremaster muscle [bio-protocol.org]

An In-Depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride (B599025), with the Chemical Abstracts Service (CAS) number 1781882-72-1 , is a potent and ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] This technical guide provides a comprehensive overview of SB-747651A, including its mechanism of action, kinase selectivity profile, and its effects in key experimental models. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development.

Core Data and Properties

SB-747651A dihydrochloride is a valuable chemical tool for investigating the cellular functions of MSK1. Its key identifying information and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1781882-72-1 |

| Molecular Formula | C₁₆H₂₄Cl₂N₈O |

| Mechanism of Action | ATP-competitive inhibitor of MSK1 |

Kinase Inhibition Profile

SB-747651A is a potent inhibitor of MSK1 with an in vitro IC50 value of 11 nM.[1][2][3][4] A screening against a panel of 117 protein kinases revealed that at a concentration of 1 µM, SB-747651A also demonstrates inhibitory activity against other kinases, notably PRK2, RSK1, p70S6K, and ROCK-II, with a potency similar to that for MSK1.[1] In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations between 5-10 µM.[1]

| Kinase Target | IC50 (nM) | Notes |

| MSK1 | 11 | Primary Target |

| PRK2 | Similar potency to MSK1 | Off-target |

| RSK1 | Similar potency to MSK1 | Off-target |

| p70S6K | Similar potency to MSK1 | Off-target |

| ROCK-II | Similar potency to MSK1 | Off-target |

Signaling Pathways

MSK1 is a key downstream effector of the MAPK signaling pathways, including the ERK1/2 and p38 cascades. Upon activation by upstream kinases, MSK1 translocates to the nucleus where it phosphorylates various substrates, including transcription factors like CREB and histone H3, leading to changes in gene expression. The inhibitory action of SB-747651A on MSK1 blocks these downstream signaling events.

Experimental Protocols

In Vitro MSK1 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of SB-747651A against MSK1.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Dilute recombinant active MSK1 enzyme in kinase dilution buffer.

-

Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer.

-

Dissolve a suitable substrate peptide (e.g., KRRRLSSLRA) in water.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a 96-well plate, add the kinase buffer, diluted MSK1 enzyme, substrate solution, and the various concentrations of SB-747651A or vehicle control.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a suitable stop reagent.

-

Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control for each concentration of SB-747651A.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Mouse Peritonitis Model for Neutrophil Recruitment

This protocol describes a general procedure to evaluate the effect of SB-747651A on chemokine-induced neutrophil recruitment in vivo.

Methodology:

-

Animal Handling:

-

Use male C57BL/6 mice (8-12 weeks old) and allow them to acclimatize to the laboratory conditions.

-

-

Drug Administration:

-

Administer this compound (e.g., at a dose of 3 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4] The timing of administration relative to the inflammatory stimulus is a critical parameter.

-

-

Induction of Peritonitis:

-

At a defined time after drug administration, induce peritonitis by i.p. injection of a chemoattractant such as CXCL2.

-

-

Sample Collection:

-

At various time points after the induction of peritonitis (e.g., 1, 2, 3, and 4 hours), euthanize the mice.

-

Collect the peritoneal exudate by lavage with a known volume of sterile phosphate-buffered saline (PBS).

-

-

Cell Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik).

-

Alternatively, for more precise quantification of neutrophils, stain the cells with fluorescently labeled antibodies against specific neutrophil markers (e.g., anti-Ly-6G and anti-CD11b) and analyze by flow cytometry.

-

-

Data Analysis:

-

Calculate the total number of neutrophils recruited to the peritoneal cavity for each treatment group and time point.

-

Statistically compare the results from the SB-747651A-treated group with the vehicle-treated group to determine the effect of MSK1 inhibition on neutrophil recruitment.

-

Conclusion

This compound is a potent and relatively selective inhibitor of MSK1 that serves as an invaluable tool for elucidating the role of this kinase in various physiological and pathological processes. Its utility in both in vitro and in vivo studies makes it a cornerstone for research in areas such as inflammation, immunology, and oncology. The detailed protocols and pathway information provided in this guide are intended to support the design and execution of further investigations into the therapeutic potential of targeting the MSK1 signaling pathway.

References

An In-depth Technical Guide to SB-747651A Dihydrochloride

This technical guide provides a comprehensive overview of SB-747651A dihydrochloride (B599025), a potent mitogen- and stress-activated kinase 1 (MSK1) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Physicochemical and Biological Properties

SB-747651A dihydrochloride is a well-characterized small molecule inhibitor used extensively in cellular and in vivo studies to probe the function of MSK kinases.

| Property | Value | Reference(s) |

| Molecular Weight | 415.32 g/mol | [1][2] |

| Chemical Formula | C₁₆H₂₄Cl₂N₈O | [3] |

| Appearance | Powder | |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble to 50 mM in water and DMSO | [1][2] |

| Storage | Desiccate at room temperature for short-term storage; -20°C for long-term storage | |

| CAS Number | 1781882-72-1 | [1][2] |

Mechanism of Action and Kinase Selectivity

SB-747651A is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), targeting its N-terminal kinase domain.[1][2] While it is a powerful tool for studying MSK1 signaling, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. Its selectivity has been profiled against a large panel of kinases, revealing a profile superior to older inhibitors like H89 and Ro 31-8220.[4]

The table below summarizes the inhibitory activity of SB-747651A against various kinases.

| Target Kinase | IC₅₀ (in vitro) | Cellular Inhibition Concentration | Reference(s) |

| MSK1 | 11 nM | 5-10 µM | [1][4] |

| MSK2 | Inhibited in cells | 5-10 µM | [2] |

| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [4] |

| RSK1 | Similar potency to MSK1 at 1 µM | Inhibited in cells | [2][4] |

| p70S6K | Similar potency to MSK1 at 1 µM | Inhibited in cells | [2][4] |

| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [4] |

| PKA | Inhibited in cells | Not specified | [2] |

| PKB (Akt) | Inhibited in cells | Not specified | [2] |

Signaling Pathway

MSK1 and MSK2 are nuclear kinases that are activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[4] Upon activation, MSKs phosphorylate transcription factors such as CREB (cAMP response element-binding protein) and histone H3.[4] This phosphorylation event leads to the regulation of gene transcription, including genes involved in the inflammatory response. For instance, MSK1 activity is crucial for the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Inhibition of MSK1 by SB-747651A blocks IL-10 production and can lead to an increase in the production of pro-inflammatory cytokines.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SB-747651A.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of SB-747651A against MSK1.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

Reconstitute recombinant active MSK1 enzyme in kinase buffer.

-

Prepare a stock solution of a suitable peptide substrate for MSK1 (e.g., Crosstide).

-

Prepare a stock solution of ATP, including [γ-³²P]ATP for radioactive detection.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure:

-

In a 96-well plate, add the MSK1 enzyme, peptide substrate, and varying concentrations of SB-747651A or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution, such as phosphoric acid.

-

-

Detection and Analysis:

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper (e.g., P81).

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Assay for Cytokine Production

This protocol describes how to assess the effect of SB-747651A on cytokine production in macrophages.

Methodology:

-

Cell Culture and Treatment:

-

Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of SB-747651A (e.g., 0.1 to 10 µM) or vehicle for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

-

Sample Collection:

-

After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells to extract total RNA for gene expression analysis.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines (e.g., IL-10, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Gene Expression Analysis (Optional):

-

Reverse transcribe the extracted RNA to cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of cytokine genes. Normalize the data to a housekeeping gene (e.g., GAPDH or 18S rRNA).

-

In Vivo Murine Glioblastoma Model

This protocol provides a general framework for evaluating the in vivo efficacy of SB-747651A in an orthotopic glioblastoma mouse model.

References

- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-747651A Dihydrochloride: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This technical guide provides a comprehensive overview of its discovery, history, and key experimental data. Initially developed by GlaxoSmithKline, SB-747651A has become a valuable tool for investigating the cellular functions of MSK1, particularly its role in inflammation and cancer. This document details its mechanism of action, summarizes its kinase selectivity profile, and provides an overview of the experimental protocols used in its characterization. Furthermore, this guide includes visualizations of the signaling pathways affected by SB-747651A to facilitate a deeper understanding of its biological context.

Discovery and History

SB-747651A, a member of the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine class of compounds, was first disclosed by scientists at GlaxoSmithKline in 2005 as a potent inhibitor of MSK1. The initial research focused on developing novel therapeutic agents for inflammatory diseases. The compound's discovery was the result of medicinal chemistry efforts to identify selective inhibitors of MSK1.

A pivotal publication in 2012 by Naqvi et al. thoroughly characterized the cellular actions of SB-747651A, establishing it as a more selective and useful tool for studying MSK function compared to previously used inhibitors like H89 and Ro 31-8220.[1] This study demonstrated its potent inhibition of MSK1 and its effects on cytokine production in macrophages.

While initially investigated for inflammatory conditions, subsequent research has explored the potential of SB-747651A as an anti-cancer agent, with studies demonstrating its efficacy in preclinical models of glioblastoma.

As of the latest available information, SB-747651A dihydrochloride has been primarily utilized as a research tool and there is no publicly available evidence of it having entered into formal clinical trials.

Mechanism of Action

SB-747651A functions as an ATP-competitive inhibitor of MSK1.[2][3] This means it binds to the ATP-binding pocket of the MSK1 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its protein substrates. MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways. These pathways are activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.

Once activated, MSK1 phosphorylates transcription factors such as CREB (cAMP response element-binding protein) and histone H3. The phosphorylation of these targets by MSK1 leads to changes in gene expression that are involved in cellular processes like inflammation, cell proliferation, and survival. By inhibiting MSK1, SB-747651A effectively blocks these downstream signaling events.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| MSK1 | 11 |

| PRK2 | Data not publicly available |

| RSK1 | Data not publicly available |

| p70S6K | Data not publicly available |

| ROCK-II | Data not publicly available |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

SB-747651A Inhibition of the MSK1 Signaling Pathway

Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of SB-747651A.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of SB-747651A. For precise details, it is recommended to consult the original publications.

In Vitro MSK1 Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of SB-747651A against MSK1.

-

Reagents and Materials:

-

Recombinant human MSK1 enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)

-

ATP (at a concentration close to the Km for MSK1)

-

Peptide substrate for MSK1 (e.g., Crosstide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of SB-747651A in DMSO, and then dilute further in kinase buffer.

-

Add a fixed amount of recombinant MSK1 to each well of the assay plate.

-

Add the diluted SB-747651A or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for MSK1 Inhibition (CREB Phosphorylation)

This protocol describes a method to assess the ability of SB-747651A to inhibit MSK1 activity within a cellular context by measuring the phosphorylation of its downstream target, CREB.

-

Reagents and Materials:

-

Cell line (e.g., HeLa or HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of SB-747651A or vehicle control for 1-2 hours.

-

Stimulate the cells with a known MSK1 activator (e.g., PMA or Anisomycin) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-CREB and total CREB.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the extent of inhibition.

-

Macrophage IL-10 Production Assay

This protocol outlines a method to measure the effect of SB-747651A on the production of the anti-inflammatory cytokine IL-10 in macrophages.

-

Reagents and Materials:

-

Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kit for mouse or human IL-10

-

-

Procedure:

-

Plate the macrophages in multi-well plates and allow them to adhere.

-

Pre-treat the cells with SB-747651A or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Analyze the data to determine the effect of SB-747651A on LPS-induced IL-10 production.

-

Conclusion

This compound is a well-characterized and potent inhibitor of MSK1 that has proven to be a valuable research tool for dissecting the roles of the MSK1 signaling pathway in various physiological and pathological processes. Its utility in studying inflammation and its emerging potential in cancer research underscore its importance to the scientific community. This technical guide provides a foundational understanding of its discovery, mechanism of action, and the experimental approaches used for its investigation, serving as a valuable resource for researchers in the field of drug discovery and development.

References

SB-747651A Dihydrochloride: A Multi-Target Kinase Inhibitor for Cancer and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] Its utility in research extends beyond MSK1, as it demonstrates inhibitory activity against a panel of other kinases, positioning it as a valuable tool for investigating cellular signaling pathways in various pathological contexts. This technical guide provides a comprehensive overview of the research applications of SB-747651A dihydrochloride, with a focus on its use in oncology, particularly glioblastoma, and inflammation studies.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of their downstream substrates. The primary target, MSK1, is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals, such as stress and mitogens. MSK1 is activated by the MAPK (mitogen-activated protein kinase) pathways, including ERK1/2 and p38.[2] By inhibiting MSK1, this compound can modulate the expression of genes involved in cell proliferation, survival, and the inflammatory response.

Furthermore, this compound is recognized as a multi-target inhibitor, impacting other signaling cascades, notably the PI3K/Akt/mTOR pathway.[1] This broad-spectrum activity makes it a powerful agent for probing the intricate crosstalk between different signaling networks.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against a range of kinases. The following table summarizes the available quantitative data, providing a clear comparison of its potency.

| Kinase Target | IC50 Value | Reference |

| MSK1 (Mitogen- and Stress-Activated Kinase 1) | 11 nM | [1][2][3] |

| PRK2 (Protein Kinase, RIO2) | Similar potency to MSK1 | [2] |

| RSK1 (Ribosomal S6 Kinase 1) | Similar potency to MSK1 | [2] |

| p70S6K (p70S6 Kinase) | Similar potency to MSK1 | [2] |

| ROCK-II (Rho-associated protein kinase 2) | Similar potency to MSK1 | [2] |

Research Applications in Glioblastoma

This compound has emerged as a promising investigational agent in the context of glioblastoma (GBM), the most aggressive form of primary brain tumor. Research has demonstrated its ability to impede key tumorigenic processes in GBM cells.

Key Findings in Glioblastoma Research:

-

Reduced Cell Proliferation and Spheroid Formation: Treatment with this compound has been shown to decrease the proliferative capacity of patient-derived glioblastoma spheroid cultures.

-

Induction of Apoptosis: The compound induces programmed cell death in glioblastoma cells.

-

Inhibition of Cell Migration: this compound significantly reduces the migratory ability of glioblastoma cells, a critical factor in tumor invasion.

-

Modulation of Key Signaling Pathways: The anti-cancer effects are attributed to its ability to inhibit both the MAPK and PI3K/Akt/mTOR signaling pathways.

Signaling Pathway Inhibition in Glioblastoma

// Nodes SB747651A [label="SB-747651A\ndihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt_mTOR_pathway [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MSK1 [label="MSK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; RSK1 [label="RSK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SB747651A -> MSK1 [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> RSK1 [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> Akt [label="inhibits", color="#EA4335", fontcolor="#202124"]; SB747651A -> p70S6K [label="inhibits", color="#EA4335", fontcolor="#202124"];

MAPK_pathway -> MSK1; MAPK_pathway -> RSK1; PI3K_Akt_mTOR_pathway -> Akt; Akt -> p70S6K;

MSK1 -> Proliferation [style=dashed, arrowhead=tee]; RSK1 -> Proliferation [style=dashed, arrowhead=tee]; Akt -> Proliferation [style=dashed, arrowhead=tee]; p70S6K -> Proliferation [style=dashed, arrowhead=tee]; RSK1 -> Migration [style=dashed, arrowhead=tee]; Akt -> Migration [style=dashed, arrowhead=tee]; Akt -> Apoptosis [style=dashed, arrowhead=odot];

{rank=same; MAPK_pathway; PI3K_Akt_mTOR_pathway} {rank=same; MSK1; RSK1; Akt; p70S6K} {rank=same; Proliferation; Migration; Apoptosis} } .dot Figure 1: Simplified signaling pathway showing the inhibitory effects of SB-747651A in glioblastoma.

Research Applications in Inflammation

This compound is also a valuable tool for studying inflammatory processes, particularly the recruitment of neutrophils to sites of inflammation.

Key Findings in Inflammation Research:

-

Modulation of Neutrophil Recruitment: The compound has been shown to affect various stages of the neutrophil recruitment cascade, including adhesion and migration, in response to chemokines like CXCL2.[1]

-

Impact on Transendothelial Migration: Studies have indicated that this compound can increase the time it takes for neutrophils to transmigrate across the endothelium.[1]

Experimental Workflow for Intravital Microscopy of Neutrophil Recruitment

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(e.g., mouse cremaster muscle)", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_inflammation [label="Induce Inflammation\n(e.g., intrascrotal injection of CXCL2)", fillcolor="#F1F3F4", fontcolor="#202124"]; administer_compound [label="Administer SB-747651A\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; intravital_microscopy [label="Intravital Microscopy\n(visualize post-capillary venules)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_acquisition [label="Data Acquisition\n(record rolling, adhesion, transmigration)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(quantify neutrophil dynamics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_prep; animal_prep -> induce_inflammation; induce_inflammation -> administer_compound; administer_compound -> intravital_microscopy; intravital_microscopy -> data_acquisition; data_acquisition -> analysis; analysis -> end; } .dot Figure 2: A generalized experimental workflow for studying neutrophil recruitment using intravital microscopy.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

-

This compound

-

Recombinant target kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at or near the Km for the kinase)

-

Substrate (peptide or protein specific to the kinase)

-

[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well or 384-well assay plates

-

Scintillation counter or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

-

Assay Setup: To the wells of the assay plate, add the kinase, the specific substrate, and the kinase buffer.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Detection:

-

Radiometric Assay: Wash the membranes to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Add the detection reagents according to the manufacturer's protocol and measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Glioblastoma Spheroid Formation Assay

This protocol describes a method to assess the effect of this compound on the self-renewal and proliferative capacity of glioblastoma cells.

Materials:

-

Glioblastoma cell line or patient-derived cells

-

Serum-free neural stem cell medium (e.g., Neurobasal-A medium supplemented with B-27, EGF, and bFGF)

-

This compound

-

Ultra-low attachment 96-well plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Preparation: Culture glioblastoma cells as a monolayer. Harvest the cells and prepare a single-cell suspension.

-

Cell Seeding: Seed the cells at a low density (e.g., 100-1000 cells/well) in ultra-low attachment 96-well plates with serum-free neural stem cell medium.

-

Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.

-

Spheroid Counting and Measurement: Using a microscope, count the number of spheroids formed in each well. The diameter of the spheroids can also be measured as an indicator of cell proliferation.

-

Data Analysis: Calculate the spheroid formation efficiency (SFE) as the number of spheroids formed divided by the number of cells seeded, multiplied by 100. Compare the SFE and spheroid size between the treated and control groups.

Conclusion

This compound is a versatile and potent multi-target kinase inhibitor with significant applications in both cancer and inflammation research. Its ability to modulate key signaling pathways, including the MAPK and PI3K/Akt/mTOR cascades, makes it an invaluable tool for elucidating the molecular mechanisms underlying these complex diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to advance our understanding of glioblastoma and inflammatory processes.

References

Unveiling the Off-Target Profile of SB-747651A Dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the off-target effects of SB-747651A dihydrochloride, a potent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's selectivity profile and to aid in the design and interpretation of preclinical studies.

Executive Summary

SB-747651A is a well-characterized ATP-competitive inhibitor of MSK1 with a reported IC50 of 11 nM. While demonstrating high potency for its primary target, in vitro kinase screening has revealed off-target activity against a small panel of other kinases, namely PRK2, RSK1, p70S6K, and ROCK-II, with similar potency to MSK1.[1][2] This guide summarizes the available quantitative data, provides detailed experimental methodologies for kinase inhibition assays, and presents visual representations of the affected signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of SB-747651A against its primary target and key off-targets. The data is primarily derived from a comprehensive kinase screen of 117 protein kinases.

| Target | IC50 (nM) | Assay Type | Notes | Source |

| MSK1 | 11 | In vitro kinase assay | Primary Target | [1][2] |

| PRK2 | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |

| RSK1 | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |

| p70S6K | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |

| ROCK-II | Similar potency to MSK1 | In vitro kinase assay | Off-Target | [1] |

Note: "Similar potency" was reported from a screen where kinases were tested at a 1 µM concentration of SB-747651A.[1] Specific IC50 values for the off-targets were not explicitly provided in the primary literature reviewed.

Experimental Protocols

The following is a detailed description of the methodologies typically employed for in vitro kinase assays to determine the inhibitory potential of compounds like SB-747651A, based on the primary literature.[3]

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general steps for measuring the potency of an inhibitor against a specific kinase.

1. Reagents and Materials:

-

Kinase: Purified recombinant kinase (e.g., MSK1, PRK2, RSK1, p70S6K, ROCK-II).

-

Substrate: Specific peptide substrate for the kinase.

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP).

-

Inhibitor: this compound, serially diluted.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.

-

Reaction Plates: 96-well or 384-well plates.

-

Scintillation Counter: For detecting radioactivity.

2. Procedure:

-

Prepare Kinase Reaction Mix: A master mix containing the assay buffer, purified kinase, and the specific peptide substrate is prepared.

-

Serial Dilution of Inhibitor: SB-747651A is serially diluted to a range of concentrations to determine the dose-response curve.

-

Incubation with Inhibitor: The kinase reaction mix is pre-incubated with the various concentrations of SB-747651A for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: The kinase reaction is initiated by the addition of a mix containing both non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction: The reaction is terminated by the addition of a stop reagent, such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

Measure Kinase Activity: The amount of radiolabeled phosphate (B84403) incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each concentration of SB-747651A is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the on-target and off-target activities of SB-747651A.

Signaling pathways affected by SB-747651A.

Experimental Workflow

The diagram below outlines the general workflow for identifying and characterizing the off-target effects of a kinase inhibitor.

Workflow for kinase inhibitor off-target profiling.

References

An In-depth Technical Guide to the Selectivity Profile of SB-747651A Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

SB-747651A dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] This document provides a comprehensive overview of its selectivity profile, detailing its activity against a panel of kinases and outlining the experimental methodologies used for its characterization.

Core Mechanism of Action

SB-747651A acts as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of MSK1.[3] MSK1 is a nuclear protein kinase that plays a crucial role in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways by phosphorylating targets such as CREB and histone H3.[4][5]

Quantitative Selectivity Profile

The selectivity of SB-747651A has been assessed against a broad panel of protein kinases. The following tables summarize the quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of SB-747651A

| Kinase | IC50 (nM) |

| MSK1 | 11 |

Data sourced from in vitro kinase assays.[1][2][4][5][6]

Table 2: Off-Target Kinase Inhibition Profile of SB-747651A at 1 µM

| Kinase | Inhibition |

| PRK2 (Protein Kinase R-like Endoplasmic Reticulum Kinase) | Similar potency to MSK1 |

| RSK1 (Ribosomal S6 Kinase 1) | Similar potency to MSK1 |

| p70S6K (p70S6 Kinase) | Similar potency to MSK1 |

| ROCK-II (Rho-associated protein kinase 2) | Similar potency to MSK1 |

This screening was performed against a panel of 117 protein kinases.[4][5] In cellular assays, SB-747651A demonstrated full inhibition of MSK activity at concentrations of 5-10 μM.[4][5][6]

Experimental Protocols

The following methodologies are based on the characterization of SB-747651A.

1. In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-747651A against target kinases.

-

Methodology:

-

Kinase reactions are performed in a buffer containing the purified kinase, a specific peptide substrate, and ATP.

-

SB-747651A is added at various concentrations.

-

The reaction is initiated by the addition of Mg[γ-³²P]ATP and incubated at 30°C.

-

The reaction is stopped by the addition of orthophosphoric acid.

-

A sample of the reaction mixture is spotted onto P81 phosphocellulose paper.

-

The paper is washed to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated ³²P in the peptide substrate is quantified using a liquid scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

2. Cellular Assays for MSK Activity

-

Objective: To assess the ability of SB-747651A to inhibit MSK activity within a cellular context.

-

Methodology:

-

Cells (e.g., macrophages) are pre-treated with various concentrations of SB-747651A.[4]

-

Cells are then stimulated with an agonist (e.g., lipopolysaccharide - LPS) to activate the MSK signaling pathway.[4]

-

Cell lysates are prepared, and the phosphorylation of downstream MSK targets (e.g., CREB) is assessed by Western blotting using phospho-specific antibodies.

-

Alternatively, the functional consequence of MSK inhibition, such as the production of cytokines (e.g., IL-10), is measured using techniques like ELISA.[4][5]

-